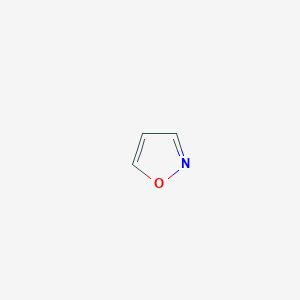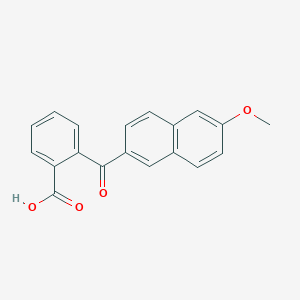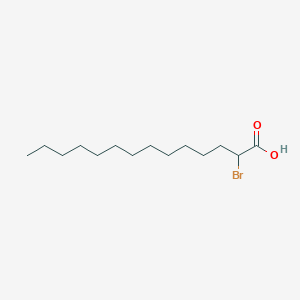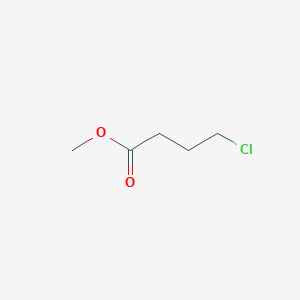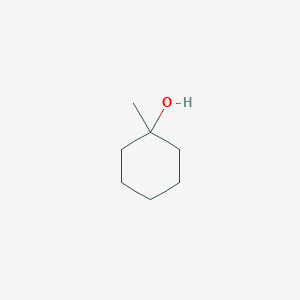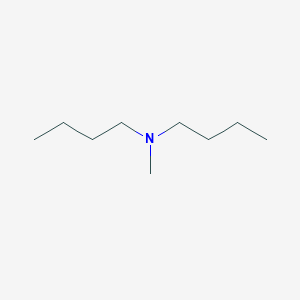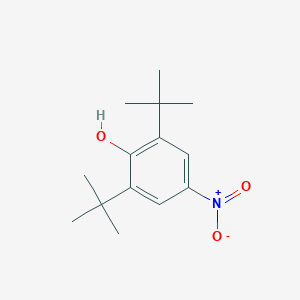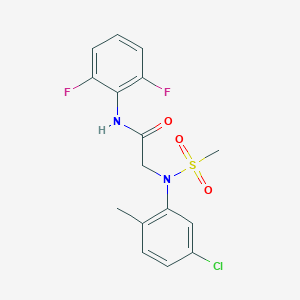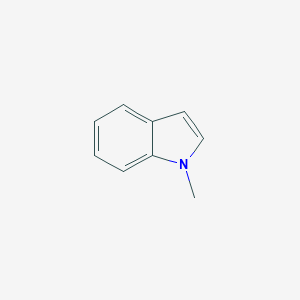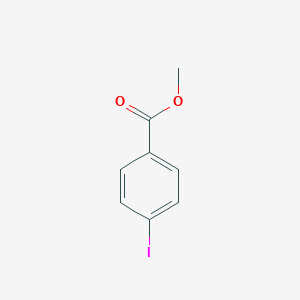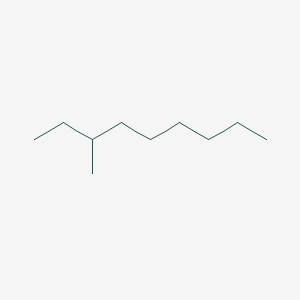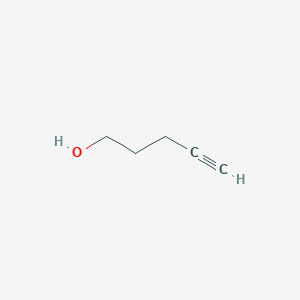
4-Pentyn-1-ol
Vue d'ensemble
Description
4-Pentyn-1-ol, also known as pent-4-yn-1-ol, is an organic compound with the molecular formula C5H8O. It is a terminal alkyne alcohol characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (an -OH group) in its structure. This compound is a clear, colorless to yellow liquid that is miscible with water and commonly used in various chemical reactions and industrial applications .
Applications De Recherche Scientifique
4-Pentyn-1-ol is widely utilized in scientific research due to its versatile reactivity:
Biology: It serves as a building block in the synthesis of bioactive compounds and natural products.
Industry: It is employed in ring-opening polymerization reactions and the preparation of specialized polymers.
Mécanisme D'action
Target of Action
4-Pentyn-1-ol, also known as Pent-4-yn-1-ol, is a type of alkyne alcohol It’s known that alkyne alcohols can interact with a variety of biological targets depending on their structure and the presence of functional groups .
Mode of Action
It’s known to be used in the preparation of 3-pent-4-ynyloxy phthalonitrile . It’s also used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, ieodomycin A and B . This suggests that it may interact with its targets through the formation of bonds during chemical reactions.
Biochemical Pathways
It’s used in ring-opening polymerization reactions , which suggests it may influence polymer synthesis pathways. Additionally, its role in the synthesis of antimicrobial marine metabolites suggests it may affect pathways related to microbial growth and survival .
Result of Action
Given its use in the synthesis of antimicrobial marine metabolites, it may contribute to the production of compounds with antimicrobial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in chemical reactions may be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability may be influenced by storage conditions. It’s recommended to keep it away from heat, sparks, and flame, and to store it in a dry, cool, and well-ventilated place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Pentyn-1-ol can be synthesized through several methods:
Bromination and Dehydrobromination: Starting from 4-penten-1-ol, bromination followed by dehydrobromination with alkali can yield this compound.
Reaction with Organometallic Reagents: The reaction of 3-bromodihydropyran or 3,4-dihydro-2H-pyran with n-butylsodium, n-butyllithium, or n-butylpotassium.
Reduction of Esters: Ethyl 4-pentynoate can be reduced using lithium aluminum hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques, including the methods mentioned above, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
4-Pentyn-1-ol can be compared with other similar compounds, such as:
3-Butyn-1-ol: Another terminal alkyne alcohol with a shorter carbon chain.
Propargyl Alcohol: A simpler alkyne alcohol with only three carbon atoms.
5-Hexyn-1-ol: A longer-chain alkyne alcohol with similar reactivity.
Uniqueness: this compound’s unique combination of an alkyne and hydroxyl group makes it particularly useful in synthetic organic chemistry, allowing for a wide range of chemical transformations and applications.
Propriétés
IUPAC Name |
pent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOXFUXPYTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202175 | |
| Record name | Pent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-04-5 | |
| Record name | 4-Pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5390-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-4-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5390-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-4-yn-1-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PDG6ME2TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-pentyn-1-ol?
A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [] * Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in the molecule, such as the hydroxyl (O-H) and alkyne (C≡C) stretches. [] * Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern, providing insights into the structure. []
Q3: Does this compound exhibit any particular conformational preferences?
A3: Yes, microwave spectroscopy and quantum chemical calculations indicate that several rotameric forms of this compound exist. The most stable form adopts an antiperiplanar conformation for the H-O-C-C chain and synclinal ("gauche") conformations for the O-C-C-C and C-C-C-C≡CH links. Interestingly, the conformer stabilized by intramolecular hydrogen bonding, though previously assumed to predominate, is not present in significant concentrations. []
Q4: What is the role of this compound in transition metal-catalyzed reactions?
A4: this compound often acts as a substrate in various transition metal-catalyzed reactions, including:
* **Cycloisomerization:** Tungsten carbonyl complexes, like [W(CO)<sub>5</sub>], can catalyze the endo- or exo-cycloisomerization of this compound derivatives. The selectivity of the reaction, yielding either the formal endo- or exo-products, can be influenced by factors like the amount of base (e.g., Et<sub>3</sub>N) and the substituents on the alkyl chain of the starting alkynol. [, , ] * **Hydroalkoxylation:** Copper(I) complexes, supported by N-heterocyclic carbene ligands, can catalyze the intramolecular hydroalkoxylation of this compound, leading to the formation of cyclic ethers. [] This reaction proceeds via alkyne insertion into a Cu–O bond, followed by protonolysis. * **Hydration:** Platinum(II) complexes with water-soluble phosphine ligands can catalyze the hydration of this compound to 5-hydroxy-2-pentanone. This reaction proceeds through a 5-exo-dig mechanism. []Q5: How does the position of the triple bond in the alkynol affect its reactivity in platinum-catalyzed hydration?
A5: The position of the triple bond influences the reaction pathway. While this compound undergoes hydration via a 5-exo-dig mechanism, 3-pentyn-1-ol reacts via a 5-endo-dig pathway in the presence of the same catalyst. []
Q6: How has computational chemistry been used to study the reactivity of this compound?
A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and selectivities observed in various reactions of this compound:
* **Cycloisomerization:** DFT studies provided insights into the mechanism of [W(CO)<sub>5</sub>]-catalyzed cycloisomerization, highlighting the crucial role of the catalyst in stabilizing reaction intermediates and lowering activation barriers. [] Calculations also revealed the influence of solvent molecules on the reaction pathway, demonstrating the importance of explicit solvation models in computational studies. []* **Hydroalkoxylation:** DFT calculations, combined with experimental kinetic data, supported a mechanism involving alkyne insertion and protonolysis steps in the Cu(I)-catalyzed hydroalkoxylation of this compound. []* **Acetal Formation:** DFT studies on the Ir(I)-catalyzed double hydroalkoxylation of this compound with methanol revealed the crucial role of hydrogen bonding interactions in facilitating key steps, leading to cyclic acetal formation. []Q7: Can you provide some examples of how this compound is utilized in organic synthesis?
A7: this compound serves as a valuable building block in the synthesis of various complex molecules:
* **Natural Product Synthesis:** It has been employed in the total synthesis of natural products like ieodomycins A and B, [] applanatumol B, [] and withasomnine. []* **Pheromone Synthesis:** The compound is a key intermediate in the preparation of pheromone components, such as those found in the Azuki bean weevil [] and the tomato pinworm. []* **Heterocycle Synthesis:** It can be used to synthesize heterocycle-fused tetrathiafulvalene (TTF) and tetraselenafulvalene (TSF) derivatives, leading to novel electron donor materials. []* **Macrolactone Synthesis:** this compound can be used to prepare a 1,4-dienic macrolide pheromone of Cucujid grain beetles. []Q8: What are the applications of this compound in material science?
A8: this compound is used in the preparation of functionalized polymers:
- "Clickable" Polymers: Poly(alkyl cyanoacrylate)-based copolymer nanoparticles can be functionalized using this compound via "click" chemistry. [] This strategy allows for the introduction of various functionalities, enabling the development of targeted drug delivery systems.
- Saccharide-Terminated Polymers: this compound can be used as an initiator in the ring-opening polymerization of ε-caprolactone, leading to alkyne-terminated poly(ε-caprolactone) (A-PCL). This polymer can then be conjugated with azide-containing saccharides via "click" chemistry, yielding saccharide-terminated PCLs. These materials have potential applications in drug delivery and biomaterials. []
- Triblock Bottlebrush Copolymers: this compound can be incorporated into the synthesis of triblock copolymers, like polystyrene–poly(methyl methacrylate)–polylactide (PS–PMMA–PLA). [] The alkyne functionality allows for further modification and tailoring of the polymer properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


